4-{[(Oxan-2-yl)oxy]methyl}benzoic acid
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Overview
Description
4-{[(Oxan-2-yl)oxy]methyl}benzoic acid is an organic compound with the molecular formula C13H16O4 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with an oxan-2-yl group through an oxy-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Oxan-2-yl)oxy]methyl}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and oxan-2-ol.
Esterification: Benzoic acid is esterified with oxan-2-ol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-{[(Oxan-2-yl)oxy]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-{[(Oxan-2-yl)oxy]methyl}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(Oxan-2-yl)oxy]methyl}benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can modulate pathways related to inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: The parent compound, widely used as a preservative and in organic synthesis.
4-Hydroxybenzoic Acid: Known for its use in the synthesis of parabens.
4-Methoxybenzoic Acid: Used in the production of dyes and fragrances.
Uniqueness
4-{[(Oxan-2-yl)oxy]methyl}benzoic acid is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
104292-82-2 |
---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
4-(oxan-2-yloxymethyl)benzoic acid |
InChI |
InChI=1S/C13H16O4/c14-13(15)11-6-4-10(5-7-11)9-17-12-3-1-2-8-16-12/h4-7,12H,1-3,8-9H2,(H,14,15) |
InChI Key |
VQUWLXGDPMUXOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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